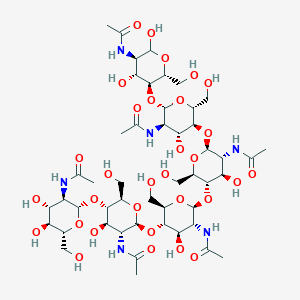

hexa-N-acetyl chitohexaose

Description

Properties

Molecular Formula |

C48H80N6O31 |

|---|---|

Molecular Weight |

1237.2 g/mol |

IUPAC Name |

N-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C48H80N6O31/c1-13(61)49-25-33(69)38(20(8-56)75-43(25)74)81-45-27(51-15(3)63)35(71)40(22(10-58)77-45)83-47-29(53-17(5)65)37(73)42(24(12-60)79-47)85-48-30(54-18(6)66)36(72)41(23(11-59)80-48)84-46-28(52-16(4)64)34(70)39(21(9-57)78-46)82-44-26(50-14(2)62)32(68)31(67)19(7-55)76-44/h19-48,55-60,67-74H,7-12H2,1-6H3,(H,49,61)(H,50,62)(H,51,63)(H,52,64)(H,53,65)(H,54,66)/t19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43?,44+,45+,46+,47+,48+/m1/s1 |

InChI Key |

GVTXKCFKWGVHBK-SDEUBOORSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)NC(=O)C)O[C@@H]6[C@H](OC([C@@H]([C@H]6O)NC(=O)C)O)CO)CO)CO)CO)CO)CO)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C)O |

Origin of Product |

United States |

Synthetic and Biosynthetic Methodologies for Defined Hexa N Acetyl Chitohexaose Architectures

Enzymatic Hydrolysis Approaches for Selective Chitin (B13524) Degradation

Enzymatic hydrolysis offers a highly specific and environmentally friendly alternative to chemical methods for the degradation of chitin into valuable chito-oligosaccharides (CHOS). nih.gov Chitinases and chitosanases are the primary enzymes used, catalyzing the cleavage of glycosidic bonds within the chitin polymer. nih.gov The resulting mixture of oligomers is dependent on the specific enzyme used, the properties of the initial chitosan (B1678972) substrate, and the reaction conditions. nih.gov

Optimization of Chitinase-Mediated Production of Hexa-N-acetyl Chitohexaose (B1231835)

The efficient production of specific chito-oligosaccharides like hexa-N-acetyl chitohexaose hinges on the optimization of the enzymatic process. This involves fine-tuning various parameters, including the choice of chitinase (B1577495), substrate characteristics, and reaction conditions.

Statistical experimental designs, such as response surface methodology (RSM), have been successfully employed to optimize the production of chitinases. nih.govresearchgate.net For instance, the production of a recombinant chitinase (ASCHI61) from Aeromonas schubertii, which is known to produce hexaoligochitin, was significantly enhanced by optimizing factors like induction temperature and time. nih.gov The study revealed that an induction temperature of 23.9 °C and an induction time of 115 minutes were optimal, leading to a 1.54-fold increase in total enzyme activity. nih.gov

The source of chitin and its pretreatment also play a crucial role. For example, a novel biological fermentation method using the bacterium Chitinolyticbacter meiyuanensis SYBC-H1 has been shown to effectively pretreat chitin powder, making it more amenable to enzymatic hydrolysis and enhancing the yield of N-acetyl-d-glucosamine (GlcNAc). rsc.org

| Factor | Optimal Condition | Outcome | Reference |

| Induction Temperature | 23.9 °C | 1.54-fold increase in ASCHI61 activity | nih.gov |

| Induction Time | 115 minutes | 1.54-fold increase in ASCHI61 activity | nih.gov |

| Chitin Pretreatment | Fermentation with C. meiyuanensis | Enhanced GlcNAc yield | rsc.org |

Influence of Enzyme Specificity and Reaction Parameters on Oligomer Yield and Purity

The specificity of the chitinase used is a determining factor in the size and composition of the resulting chito-oligosaccharides. Endo-chitinases cleave internal bonds within the chitin chain, producing a mixture of oligomers, while exo-chitinases act on the non-reducing ends to produce smaller units like chitobiose. koreascience.krresearchgate.net Some chitinases also exhibit transglycosylation activity, which can lead to the formation of longer oligosaccharides. For example, a chitinase from Nocardia orientalis was shown to convert tetra-N-acetyl-chitotetraose into hexa-N-acetyl-chitohexaose (21% yield) and di-N-acetyl-chitobiose. researchgate.net

Reaction parameters such as pH, temperature, and the enzyme-to-substrate ratio must be carefully controlled to maximize the yield of the desired oligomer. For instance, the hydrolysis of chitosan using a chitosanase from Paenibacillus elgii was optimized using response surface methodology, with optimal conditions found to be a pH of 5.5, a temperature of 58.3 °C, an enzyme/substrate ratio of 118.494 U/g, and an incubation time of 6.821 hours. mdpi.com Similarly, a chitinase from Paenibacillus pabuli (PpChi) showed optimal activity at pH 6.0 and a temperature of 45 °C. acs.orgdiva-portal.org This enzyme was particularly effective in producing specific, partially acetylated chito-oligosaccharides. acs.orgdiva-portal.org

The degree of acetylation (DA) of the initial chitosan substrate also significantly influences the product profile. Studies have shown that a specific DA can favor the production of certain oligomer lengths. tandfonline.com For example, to obtain higher yields of pentamers and hexamers, a chitosan with a 10-16% degree of N-acetylation was found to be the most suitable substrate. tandfonline.com

| Enzyme Source | Optimal pH | Optimal Temperature | Key Products | Reference |

| Nocardia orientalis | - | - | Hexa-N-acetyl-chitohexaose | researchgate.net |

| Paenibacillus elgii | 5.5 | 58.3 °C | Chitooligosaccharides | mdpi.com |

| Paenibacillus pabuli (PpChi) | 6.0 | 45 °C | DDA, DDDA | acs.orgdiva-portal.org |

| Bacillus atrophaeus BSS (Csn-SH) | 5.0 | 45 °C | (GlcN)₂, (GlcN)₃, (GlcN)₄ | nih.gov |

| Trichoderma harzianum (Chit33) | ~5 | 30 °C | NAG₃ | psu.edu |

| Trichoderma harzianum (Chit42) | 6 | 30 °C | NAG₂, NAG-PNP | psu.edu |

Chemo-Enzymatic Strategies for Controlled Acetylation Patterns

Chemo-enzymatic approaches combine the selectivity of enzymes with the versatility of chemical reactions to create chitosans with defined patterns of acetylation (PA). acs.orgnih.gov This is particularly important as the biological activities of chitosans are influenced not just by the degree of acetylation, but also by the specific arrangement of acetyl groups along the polymer chain. nih.gov

One such strategy involves the use of chitin deacetylases (CDAs) in the "reverse" reaction to N-acetylate fully deacetylated chitosan or its oligomers. acs.org By using a CDA from the fungus Colletotrichum lindemuthianum (ClCDA), researchers have successfully N-acylated glucosamine (B1671600) tetramers and polyglucosamines with various small carboxylic acids, demonstrating the potential to create a variety of functionalized chitosans with non-random substitution patterns. acs.org This enzymatic N-acetylation can yield chitosans with a fraction of acetylation (FA) up to 0.7. nih.gov

Another chemo-enzymatic route involves the initial enzymatic hydrolysis of chitin or chitosan to produce a mixture of oligosaccharides, followed by chemical N-acetylation. tandfonline.comresearchgate.net This method allows for the production of fully acetylated chito-oligosaccharides. researchgate.net For instance, N-acetylchitooligosaccharides with high molecular weights can be obtained by N-acetylating the hydrolyzates produced from the enzymatic degradation of partially N-acetylated chitosan. tandfonline.com

Chemical Synthesis of N-Acetylated Chitohexaose Variants

While enzymatic methods offer high specificity, chemical synthesis provides a powerful alternative for creating precisely defined chitohexaose isomers that may not be accessible through biological routes.

Regioselective N-Acetylation Techniques for Defined Isomers

The ability to control the placement of acetyl groups at specific positions on the chitohexaose backbone is crucial for studying structure-activity relationships. One approach involves the selective N-acetylation of chitohexaose to prepare fractions with varying degrees of acetylation. researchgate.netresearchgate.net These fractions can then be separated and analyzed to identify specific isomers. researchgate.net

A two-step procedure has been described for producing a homogenous series of chito-oligosaccharides with defined degrees of polymerization and acetylation. mdpi.com This involves the acid hydrolysis of fully deacetylated chitosan, followed by the partial re-N-acetylation of the isolated oligomers using stoichiometric amounts of acetic anhydride. mdpi.com The use of protecting groups, such as dimethylmaleoyl, has also been reported for the synthesis of fully N-acetylated chito-oligosaccharides from glucosamine monomers. researchgate.net Gas-phase acetylation has emerged as a sustainable and highly regioselective method for modifying cellulosic materials, showing a preference for the C6-OH group. aalto.fi This technique offers a high degree of control and preserves the material's crystalline structure. aalto.fi

Purification and Isolation Strategies for Homogeneous N-Acetylated Chitohexaose Fractions

After synthesis or hydrolysis, the resulting mixture of chito-oligosaccharides must be separated to isolate homogeneous fractions of hexa-N-acetyl chitohexaose. Various chromatographic techniques are employed for this purpose.

Ion-exchange chromatography has been successfully used to separate chitohexaose fractions with different degrees of acetylation. researchgate.net Gel filtration chromatography, using materials like Bio-Gel P-2 and P-4, is another common method for separating oligosaccharides based on their size. tandfonline.com For more detailed analysis and purification, High-Performance Liquid Chromatography (HPLC) is frequently used. tandfonline.comresearchgate.net This technique, often coupled with mass spectrometry (HPLC-ESI-MS), allows for online monitoring, separation, and identification of partially acetylated chito-oligosaccharides. researchgate.net Affinity chromatography, specifically using immobilized lysozyme (B549824), has also been shown to be effective in separating fully deacetylated chitosan fragments. mdpi.com

| Technique | Principle | Application | Reference |

| Ion-Exchange Chromatography | Separation based on charge | Isolating chitohexaose fractions with varying degrees of acetylation | researchgate.net |

| Gel Filtration Chromatography | Separation based on size | Separating oligosaccharides of different lengths | tandfonline.com |

| HPLC-ESI-MS | High-resolution separation coupled with mass detection | Online monitoring and identification of partially acetylated oligomers | researchgate.net |

| Affinity Chromatography | Separation based on specific binding | Isolating fully deacetylated chitosan fragments | mdpi.com |

Solid-Phase Synthesis and Combinatorial Approaches for Oligosaccharide Libraries

The precise synthesis of complex carbohydrates like hexa-N-acetyl chitohexaose presents significant challenges due to the need for stereoselective control of glycosidic linkages and the differential protection of multiple hydroxyl and amino groups. Solid-phase synthesis offers a streamlined approach to overcome some of these hurdles, enabling the sequential addition of monosaccharide units to a growing chain anchored to an insoluble polymer support. This methodology facilitates the purification process, as excess reagents and by-products can be removed by simple filtration.

While direct solid-phase synthesis of hexa-N-acetyl chitohexaose is not extensively documented, the principles are adapted from established methods for other oligosaccharides and peptides. The process would involve anchoring a protected N-acetylglucosamine (GlcNAc) monomer to a solid support, followed by a cycle of deprotection and coupling with the next activated GlcNAc unit until the desired hexa-saccharide is assembled. A critical aspect of this synthesis is the choice of protecting groups for the amino and hydroxyl functions to ensure regioselectivity. For instance, dimethylmaleoyl has been reported as an effective amino-protecting group for the synthesis of fully N-acetylated chitooligosaccharides from glucosamine (GlcN) monomers. nih.govresearchgate.net The removal of this group and subsequent N-acetylation can be performed in a one-pot reaction to yield the final product. nih.govresearchgate.net

Combinatorial chemistry techniques, when integrated with solid-phase synthesis, allow for the rapid generation of oligosaccharide libraries. scirp.org Using a "split-and-mix" strategy, a vast number of distinct oligosaccharide sequences can be synthesized simultaneously on resin beads. rsc.org This approach is invaluable for creating libraries of chito-oligosaccharides with varied lengths and patterns of acetylation. researchgate.net Such libraries are powerful tools for screening and identifying structures with specific biological interactions or properties, although the generation of partially acetylated chito-oligosaccharides in this manner can produce potent inhibitors of enzymes like chitinases. researchgate.net The synthesis of a library of acetylated dipeptides has been demonstrated using manual solid-phase protocols, highlighting the feasibility of such methods for generating diverse molecular collections. rsc.org

| Protecting Group Strategy | Monomer Unit | Key Features | Reference |

|---|---|---|---|

| Dimethylmaleoyl (amino group) | Glucosamine (GlcN) | Allows for synthesis of fully N-acetylated chitooligosaccharides. The protecting group can be removed and the amino group acetylated in a one-pot reaction. | nih.govresearchgate.net |

| Phthalimido (amino group) | Glucosamine (GlcN) | Used in the synthesis of fully deacetylated chitosan dodecamers, demonstrating its utility in building the glucosamine backbone prior to any acetylation steps. | researchgate.net |

| Fmoc (amino group) | Amino Acids on Chitosan Film | While used for peptide synthesis on a chitosan support, the Fmoc strategy is a standard in solid-phase synthesis and could be adapted for building oligosaccharide chains. | rsc.org |

Microbial Fermentation and Recombinant Expression Systems for Engineered Hexa-N-acetyl Chitohexaose Production

Microbial fermentation using recombinant microorganisms presents a promising and environmentally friendly alternative to chemical synthesis for the production of defined chitooligosaccharides (COs), including hexa-N-acetyl chitohexaose. researchgate.net This biological approach allows for the generation of COs with controlled chain lengths, avoiding the harsh chemicals and complex purification steps associated with traditional acid hydrolysis of chitin. researchgate.nettandfonline.com

Engineered production systems typically involve the expression of specific enzymes, such as chitin synthases or chitinases, in a host microorganism like Escherichia coli or Corynebacterium glutamicum. nih.gov By engineering rhizobial chitin synthases, researchers can customize the length of the chitooligosaccharides produced. nih.gov The choice of expression system also plays a crucial role; for example, different lengths of COs may be produced when the same enzyme is expressed in E. coli versus C. glutamicum. nih.gov This strategy allows for targeted production of specific oligomers.

Another strategy involves the expression of chitinases in a host that does not naturally produce them, such as E. coli. tandfonline.com For instance, a chitinase from Vibrio parahaemolyticus was recombinantly produced and secreted by E. coli. tandfonline.com Such recombinant enzymes can then be used to hydrolyze chitin into specific oligosaccharides. tandfonline.com The production of chitinase from various bacterial strains, like Bacillus sp., has been optimized for maximal yield, which is crucial for large-scale enzymatic production of chitooligosaccharides. jmb.or.kr The development of fermentation processes using chitinase-secreting microorganisms is particularly advantageous as the enzyme is continuously produced and secreted, allowing for an effective hydrolytic reaction without needing to extract the enzyme first. tandfonline.com

| Host Organism | Engineered Enzyme/System | Substrate | Primary Product(s) | Reference |

|---|---|---|---|---|

| Escherichia coli | Recombinant Chitin Synthase (NodC) | Cellular UDP-GlcNAc | Customized length chitooligosaccharides (e.g., chitohexaose) | nih.gov |

| Corynebacterium glutamicum | Recombinant Chitin Synthase (NodC) | Cellular UDP-GlcNAc | Customized length chitooligosaccharides (different distribution than E. coli) | nih.gov |

| Escherichia coli | Recombinant Vibrio parahaemolyticus Chitinase | Chitin | Di-N-acetylchitobiose ((GlcNAc)2) | tandfonline.com |

| Bacillus sp. HW-002 | Constitutive Chitosanase | Chitosan | Chitooligosaccharides | jmb.or.kr |

| Komagataella phaffii (Pichia pastoris) | General recombinant protein expression platform | Methanol/Glycerol | Platform suitable for high-level expression of enzymes like chitinases or hexosaminidases. | nih.gov |

Advanced Structural Elucidation and Conformational Analysis of Hexa N Acetyl Chitohexaose

Spectroscopic Characterization of Acetylation Patterns and Linkages

Spectroscopic methods are fundamental to confirming the primary structure of hexa-N-acetyl chitohexaose (B1231835), ensuring the correct sequence of fully acetylated GlcNAc monomers and the β-(1,4) linkages.

High-resolution NMR spectroscopy is a powerful non-destructive technique for the complete structural assignment of oligosaccharides in solution. nih.govunimo.it For hexa-N-acetyl chitohexaose, 1D (¹H) and 2D (such as COSY, TOCSY, and HSQC) NMR experiments are employed to assign all proton and carbon signals, confirming the identity and purity of the compound.

The ¹H NMR spectrum of a carbohydrate typically shows anomeric proton signals in a well-resolved region (δ 4.4–5.5 ppm), while other sugar ring protons resonate in a more crowded region (δ 3.4–4.0 ppm). unimo.it The N-acetyl methyl protons appear as a sharp singlet around δ 2.0–2.1 ppm. unimo.it The coupling constants (J-values), particularly ³J(H1,H2), are diagnostic for the anomeric configuration; values around 7-9 Hz confirm the β-configuration of the glycosidic linkages. unimo.it

Complete assignment of ¹H and ¹³C chemical shifts is crucial for detailed conformational studies and for monitoring interactions with binding partners. nih.govnih.gov Studies on complexes of hexa-N-acetyl chitohexaose (often abbreviated as NAG6) with proteins like bacteriophage lambda lysozyme (B549824) use ¹H-¹⁵N HSQC spectra to track chemical shift perturbations in the protein upon ligand binding, identifying the amino acid residues involved in the interaction. nih.govnih.gov While a complete, tabulated list of all proton and carbon chemical shifts for isolated hexa-N-acetyl chitohexaose is not consistently published across general literature, the characteristic shifts provide a definitive fingerprint for the molecule.

Table 1: Characteristic ¹H NMR Chemical Shift Ranges for Hexa-N-acetyl Chitohexaose

| Proton Type | Chemical Shift Range (ppm) | Remarks |

| Anomeric (H1) | 4.4 - 5.5 | Diagnostic for each residue and its environment. |

| Ring Protons (H2-H6) | 3.4 - 4.0 | Often results in a crowded, complex region of the spectrum. |

| N-Acetyl (CH₃) | 2.0 - 2.1 | Typically a sharp, integrated signal representing all six acetyl groups. |

Data compiled from general principles of carbohydrate NMR spectroscopy. unimo.it

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique ideal for determining the molecular weight of non-volatile, thermally labile molecules like oligosaccharides. creative-proteomics.comnih.gov For hexa-N-acetyl chitohexaose (C₄₈H₈₀N₆O₃₁), the expected monoisotopic mass is approximately 1236.49 Da. medkoo.com ESI-MS analysis readily confirms this molecular weight. In a typical positive-ion mode ESI-MS spectrum, the molecule is observed as protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts. nih.gov

Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation patterns, which provides sequence and linkage information. nih.govresearchgate.net The fragmentation of oligosaccharides primarily involves cleavage of the glycosidic bonds, leading to B- and Y-type ions, which correspond to fragments retaining the charge on the non-reducing and reducing ends, respectively. researchgate.net Analysis of a series of chitooligosaccharides with varying degrees of polymerization shows predictable fragmentation that allows for structural confirmation. nih.govresearchgate.net For hexa-N-acetyl chitohexaose, the MS/MS spectrum would show a series of fragment ions corresponding to the sequential loss of N-acetylglucosamine residues.

Table 2: Predicted ESI-MS Ions for Hexa-N-acetyl Chitohexaose

| Ion | Formula | Calculated m/z |

| [M] | C₄₈H₈₀N₆O₃₁ | 1236.49 |

| [M+H]⁺ | C₄₈H₈₁N₆O₃₁⁺ | 1237.50 |

| [M+Na]⁺ | C₄₈H₈₀N₆O₃₁Na⁺ | 1259.48 |

| [M+K]⁺ | C₄₈H₈₀N₆O₃₁K⁺ | 1275.45 |

M represents the neutral hexa-N-acetyl chitohexaose molecule. The m/z values are for the most abundant isotope.

Studies preparing chitohexaose with varying degrees of acetylation have used ESI-MS to confirm the molecular weight of each species, with fully acetylated chitohexaose showing a molecular weight of 1236.48 Da. nih.govresearchgate.net

Crystallographic Studies of Hexa-N-acetyl Chitohexaose and its Complexes

X-ray diffraction is an indispensable technique for determining the three-dimensional structure of molecules in the solid state at atomic resolution. iastate.eduforcetechnology.com It provides precise information on bond lengths, bond angles, and torsional angles, defining the molecule's conformation.

Obtaining a high-quality single crystal of an isolated oligosaccharide like hexa-N-acetyl chitohexaose can be challenging due to its flexibility and difficulty in forming a well-ordered crystal lattice. While crystallographic data for many protein-oligosaccharide complexes are abundant, the structure of pure, crystalline hexa-N-acetyl chitohexaose is less commonly reported in primary literature. The structural insights are more frequently derived from its conformation when bound to a protein, which stabilizes a specific conformer.

Co-crystallization of hexa-N-acetyl chitohexaose with its target enzymes is a powerful method to characterize the binding interactions and understand the enzyme's mechanism. tau.ac.ilresearchgate.net In these complex structures, the electron density map clearly shows the conformation of the oligosaccharide in the enzyme's active site.

A notable example is the crystal structure of bacteriophage lambda lysozyme in complex with hexa-N-acetyl chitohexaose, determined at 2.6 Å resolution. researchgate.net In this structure, the enzyme's active site, which contains six subsites (A-F), is fully occupied. researchgate.net One hexa-N-acetyl chitohexaose molecule binds with four of its sugar units in subsites A-D, while a second molecule provides the remaining two units for subsites E and F. researchgate.net This provides a detailed view of the protein-carbohydrate interactions across the entire binding cleft. researchgate.net

Similarly, structures of chitinase (B1577495) A mutants from Serratia marcescens have been solved in complex with hexa-N-acetyl chitohexaose. tau.ac.il These studies revealed that the enzyme imposes a significant conformational change on the sugar residue bound at the -1 subsite, forcing it from a standard "chair" to a "boat" conformation, which is critical for catalysis. tau.ac.il The interactions are often mediated by aromatic residues in the enzyme active site, which stack against the sugar rings, and hydrogen bonds between the protein's side chains and the hydroxyl and acetamido groups of the ligand. iucr.org

Table 3: Example of Crystallographic Data for a Hexa-N-acetyl Chitohexaose Complex

| Parameter | Value |

| Protein | Insect Group III Chitinase (OfChtIII) from Ostrinia furnacalis |

| PDB ID | 5WVH |

| Resolution | 2.80 Å |

| Method | X-RAY DIFFRACTION |

| R-Value Work | 0.211 |

| R-Value Free | 0.243 |

Data from the co-crystal structure of an insect chitinase with hexa-N-acetyl chitohexaose. rcsb.org

Computational Modeling and Molecular Dynamics Simulations

Computational methods, particularly molecular dynamics (MD) simulations, complement experimental techniques by providing insights into the dynamic nature of hexa-N-acetyl chitohexaose in solution and within protein binding sites. mdpi.commdpi.com While static crystal structures provide a single snapshot, MD simulations can explore the conformational landscape of the molecule over time.

MD simulations of bacteriophage lambda lysozyme complexed with hexa-N-acetyl chitohexaose have been used to study the interactions and conformational changes in a solution environment, which more closely mimics physiological conditions. nih.govnih.gov These simulations start with the crystal structure coordinates and use force fields to model the interatomic forces, allowing the system to evolve over time (typically nanoseconds to microseconds). nih.govresearchgate.net Such studies have shown stable binding of the sugar across the active site and have helped to model the enzyme-substrate complex prior to the cleavage reaction. nih.gov The simulations can reveal multiple binding modes and the flexibility of both the ligand and the protein, which is often averaged out in experimental structures. uliege.be This approach provides a low-energy model for the enzyme-inhibitor complex and helps rationalize the data obtained from other techniques like NMR. nih.gov

Conformational Flexibility and Dynamic Behavior of Hexa-N-acetyl Chitohexaose

Hexa-N-acetyl chitohexaose, a hexasaccharide of β-(1,4)-linked N-acetylglucosamine (GlcNAc) units, exhibits significant conformational flexibility, a characteristic crucial for its biological function. This flexibility arises from the rotational freedom around the glycosidic linkages connecting the monosaccharide units. The dynamic behavior of this oligosaccharide allows it to adopt various three-dimensional structures in solution and to adapt its conformation upon binding to protein receptors.

The dynamic nature of hexa-N-acetyl chitohexaose is particularly evident in its interactions with enzymes. For instance, when binding to the active site of human lysozyme, both the ligand and the enzyme undergo conformational adjustments. rcsb.org The active site cleft of the enzyme can narrow, and significant shifts in the protein backbone have been observed. rcsb.org Concurrently, the hexa-N-acetyl chitohexaose molecule itself can be distorted from its lowest-energy solution conformation to fit within the binding groove. This induced-fit mechanism highlights the molecule's ability to be conformationally plastic. In some cases, upon binding, the enzyme can impose a "chair" to "boat" conformational change on the sugar residue at the -1 subsite, which is critical for catalysis. acs.org

Furthermore, the flexibility is not limited to the glycosidic bonds. The N-acetyl side chains also possess rotational freedom, allowing them to participate in specific hydrogen bonding and hydrophobic interactions with protein receptors. The dynamic behavior of hexa-N-acetyl chitohexaose is therefore a complex interplay of its intrinsic structural properties and the influence of its molecular environment, particularly when interacting with biological macromolecules.

In Silico Prediction of Ligand-Receptor Interactions and Binding Modes

In silico methods, such as molecular docking and molecular dynamics (MD) simulations, have been instrumental in predicting and analyzing the binding modes of hexa-N-acetyl chitohexaose with various protein receptors. These computational approaches provide detailed atomic-level insights into the specific interactions that govern molecular recognition.

Docking studies have been widely used to predict the preferred orientation of hexa-N-acetyl chitohexaose within the binding sites of proteins. These simulations position the flexible ligand into the receptor's active site and score the resulting poses based on factors like intermolecular energies and geometric complementarity. For example, docking studies with human lysozyme have successfully predicted the binding of hexa-N-acetyl chitohexaose and its cleavage products within the A-F subsites of the enzyme's active site cleft. rcsb.orgucsb.edu Similarly, docking analyses have been employed to understand the binding of this oligosaccharide to other enzymes like chitinases from various organisms. researchgate.netbohrium.com

Molecular dynamics simulations offer a more dynamic picture of the ligand-receptor interactions. By simulating the movement of atoms over time, MD can reveal the stability of binding modes predicted by docking, as well as conformational changes in both the ligand and the receptor during the binding process. These simulations can elucidate the role of individual amino acid residues in anchoring the ligand and the importance of water molecules in mediating interactions.

The combination of docking and MD simulations has provided valuable information on the specific interactions between hexa-N-acetyl chitohexaose and its protein targets. These interactions typically involve a network of hydrogen bonds between the hydroxyl and N-acetyl groups of the sugar and polar residues in the protein's binding site. Hydrophobic interactions between the pyranose rings and nonpolar residues also contribute significantly to the binding affinity.

The following interactive data table summarizes the key interacting residues and binding site information for hexa-N-acetyl chitohexaose with various protein receptors as predicted by in silico studies.

| Receptor Protein | Organism | Predicted Binding Site/Subsites | Key Interacting Residues | Primary Interaction Type | Reference(s) |

| Human Lysozyme | Homo sapiens | Active site cleft (subsites A-D for (GlcNAc)₄ and near E-F for (GlcNAc)₂) | Not explicitly detailed in provided abstracts | Not explicitly detailed in provided abstracts | rcsb.orgucsb.edu |

| Chitoporin (VhChiP) | Vibrio campbellii | Pore lumen | Not explicitly detailed in provided abstracts | The presence of N-acetyl groups is crucial for entry and translocation. | nih.gov |

| LysM Domain (P60_2LysM) | Thermus thermophilus | LysM1 domain binding pocket | Gln53, Gly24, Leu52, Val21, Phe50, Leu27 | Hydrogen bonds and hydrophobic interactions | nih.gov |

| Chitinase A (ChiA) | Serratia marcescens | Active site tunnel (subsites -4 to +2) | Asp313, Glu315, Tyr390 | Not explicitly detailed in provided abstracts | acs.org |

| Chitinase (AfChi28) | Aspergillus fumigatus | Substrate-binding pocket (subsites -4 to +2) | Not explicitly detailed in provided abstracts | Not explicitly detailed in provided abstracts | bohrium.com |

This table can be filtered and sorted to compare the binding characteristics of hexa-N-acetyl chitohexaose across different protein families and organisms, underscoring the power of in silico predictions in understanding the molecular basis of its biological activity.

Mechanistic Investigations of Hexa N Acetyl Chitohexaose in Biological Contexts

Immunomodulatory Signaling Pathways

Hexa-N-acetyl chitohexaose (B1231835), a chitin-derived oligosaccharide, demonstrates significant immunomodulatory activity by engaging with specific signaling pathways that govern immune responses. Its interaction with cellular receptors initiates cascades that can either stimulate or suppress inflammatory processes, highlighting its potential as a modulator of innate immunity. The mechanisms underlying these effects primarily involve the recognition of this carbohydrate structure by pattern recognition receptors (PRRs) on immune cells, which leads to distinct downstream cellular responses.

Hexa-N-acetyl chitohexaose acts as a microbe-associated molecular pattern (MAMP), a conserved molecular signature recognized by the innate immune system. This recognition is mediated by germline-encoded PRRs, which are fundamental in distinguishing self from non-self molecules, such as those derived from fungal cell walls like chitin (B13524).

Research has identified Toll-Like Receptor 4 (TLR4) as a key receptor for hexa-N-acetyl chitohexaose in macrophages and monocytes. plos.orgnih.gov Unlike the classical activation of TLR4 by lipopolysaccharide (LPS), which triggers a potent pro-inflammatory cascade, hexa-N-acetyl chitohexaose induces a distinct, alternate activation pathway through the same receptor. plos.orgnih.govresearchgate.net Studies using macrophages from C3H/HeJ mice, which have a non-functional TLR4, showed that these cells could not be activated by chitohexaose, confirming that a functional TLR4 is critical for its signaling. plos.orgnih.gov

The binding of hexa-N-acetyl chitohexaose to TLR4 appears to competitively inhibit the pro-inflammatory signaling induced by LPS. plos.org This interaction prevents the storm of inflammatory molecules typically associated with endotoxemia, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). plos.orgnih.gov Instead of promoting inflammation, the engagement of TLR4 by chitohexaose leads to an anti-inflammatory and tissue-reparative phenotype. plos.org This dual, ligand-dependent functionality of TLR4—mediating mutually exclusive activation pathways—presents a unique mechanism in innate immune regulation. nih.govresearchgate.net

| Parameter | Hexa-N-acetyl chitohexaose | Lipopolysaccharide (LPS) |

|---|---|---|

| Signaling Pathway | Alternate Activation Pathway plos.orgnih.gov | Classical Activation Pathway plos.org |

| Primary Response | Anti-inflammatory / Immunomodulatory plos.org | Pro-inflammatory plos.org |

| Key Cytokine Induction | High levels of IL-10 nih.gov | High levels of TNF-α, IL-1β, IL-6 plos.org |

| Key Enzyme Upregulation | Arginase-1 nih.gov | Inducible Nitric Oxide Synthase (iNOS) |

| Effect on LPS-induced Inflammation | Inhibitory / Blocks Endotoxemia plos.org | N/A (Induces Inflammation) |

The Lysine Motif (LysM) domain is a conserved carbohydrate-binding module found in proteins across different kingdoms of life, known for its ability to recognize N-acetylglucosamine-containing structures like chitin and peptidoglycan. ebi.ac.uknih.govcolumbia.edu

In plant systems, LysM-containing receptors are central to innate immunity against fungal pathogens. mdpi.com Chitin fragments, such as hexa-N-acetyl chitohexaose, are recognized as potent elicitors of plant defense responses. nih.govnih.gov Receptors like Chitin Elicitor Receptor Kinase 1 (CERK1) in Arabidopsis and Chitin Elicitor-Binding Protein (CEBiP) in rice contain extracellular LysM domains that directly bind to chitooligosaccharides. nih.govnih.govnih.gov This binding event typically initiates a signaling cascade involving protein phosphorylation, leading to the activation of defense-related genes and enhanced resistance to pathogens. nih.gov The recognition is often specific, with higher affinity for longer chitin oligomers. nih.gov

In animal systems, while TLRs are well-known PRRs, proteins containing LysM domains also play a role in chitin recognition. nih.gov The human transmembrane protein LYSMD3, for instance, contains an extracellular LysM domain and has been identified as an epithelial cell receptor for chitin. nih.gov This recognition can initiate early inflammatory responses. nih.gov The LysM domain serves as a universal sensor for these conserved carbohydrate patterns, highlighting a shared evolutionary mechanism for detecting potential threats in both plants and animals. ebi.ac.uk

| System | Receptor Example | Organism | Function |

|---|---|---|---|

| Plant | AtCERK1 (LYK1) nih.govnih.gov | Arabidopsis thaliana | Essential for chitin signaling and immunity to fungal pathogens. nih.gov |

| Plant | OsCEBiP nih.gov | Rice (Oryza sativa) | A LysM receptor protein that binds chitin to initiate defense. nih.gov |

| Plant | NFR1 / NFR5 embopress.org | Lotus japonicus | Recognize lipochitin-oligosaccharides in symbiotic interactions. embopress.org |

| Animal | LYSMD3 nih.gov | Human | Mediates chitin recognition on lung epithelial cells. nih.gov |

While TLR4 is the primary signaling receptor for hexa-N-acetyl chitohexaose in macrophages, the broader cellular response involves other surface molecules that define the cell's activation state. CD163 is a scavenger receptor exclusively expressed on monocytes and macrophages and is a hallmark of the "alternative activation" or M2 phenotype. nih.gov This phenotype is strongly associated with anti-inflammatory responses and tissue repair, which aligns with the observed effects of chitohexaose. plos.orgnih.gov

Anti-inflammatory stimuli are known to upregulate CD163 expression. nih.gov The signaling initiated by hexa-N-acetyl chitohexaose, which leads to M2 polarization (as detailed in section 4.1.2.1), results in a cellular phenotype characterized by high CD163 expression. nih.govnih.gov Although a direct binding or co-receptor role for CD163 in the initial chitohexaose-TLR4 signaling event has not been explicitly demonstrated, its function is deeply intertwined with the resulting anti-inflammatory macrophage state. CD163 itself can mediate anti-inflammatory signals and functions as a receptor for hemoglobin-haptoglobin complexes and certain bacteria. nih.govashpublications.orgvu.nl Therefore, while not a direct co-receptor for chitohexaose, the upregulation and function of CD163 are critical components of the downstream cellular response modulated by this oligosaccharide.

The interaction of hexa-N-acetyl chitohexaose with PRRs on immune cells translates into distinct and measurable changes in cellular behavior and function. In vitro models, particularly using macrophages, have been instrumental in elucidating these responses.

Hexa-N-acetyl chitohexaose is a potent modulator of macrophage activation, skewing them away from the classical pro-inflammatory (M1) phenotype and towards an alternative, anti-inflammatory (M2) phenotype. plos.orgnih.gov This process, known as phenotypic modulation or polarization, is central to its immunomodulatory effects. researchgate.net

In vitro studies with murine macrophages and human monocytes demonstrate that stimulation with hexa-N-acetyl chitohexaose leads to the upregulation of key M2 markers. nih.gov A primary hallmark of this alternative activation is the significant induction of Arginase-1. plos.orgnih.gov Arginase-1 competes with inducible nitric oxide synthase (iNOS), the key enzyme of M1 macrophages, for their common substrate L-arginine. nih.govnih.gov By converting arginine to ornithine and urea, Arginase-1 promotes tissue repair and suppresses inflammatory pathways. plos.org

Furthermore, chitohexaose-stimulated macrophages release high levels of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.govkisti.re.kr IL-10 is a powerful suppressor of pro-inflammatory cytokine production and is critical for regulating immune responses and preventing excessive tissue damage. researchgate.net Concurrently, chitohexaose actively inhibits the production of M1-associated pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, even in the presence of an M1-polarizing stimulus like LPS. plos.orgnih.gov This shift from an M1 to an M2 state transforms the macrophage from a cell that promotes inflammation to one that resolves it, enhances phagocytosis, and orchestrates tissue repair. plos.orgnih.gov

| Macrophage Marker | Phenotype Association | Effect of Hexa-N-acetyl chitohexaose |

|---|---|---|

| Arginase-1 (Arg1) | M2 (Alternative Activation) bio-rad-antibodies.com | Upregulated nih.gov |

| Interleukin-10 (IL-10) | M2 (Anti-inflammatory) researchgate.net | Upregulated nih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | M1 (Pro-inflammatory) researchgate.net | Inhibited nih.gov |

| Interleukin-1beta (IL-1β) | M1 (Pro-inflammatory) | Inhibited nih.gov |

| Interleukin-6 (IL-6) | M1 (Pro-inflammatory) | Inhibited nih.gov |

| CD163 | M2 (Alternative Activation) nih.gov | Associated with induced phenotype nih.gov |

Cellular Immunological Responses in In Vitro Models

Cytokine and Chemokine Secretion Profiling (e.g., IL-1, IL-2, IL-6, IL-10, TNF-α, IFN-γ)

Hexa-N-acetyl chitohexaose has been shown to modulate the secretion of various cytokines and chemokines, playing a role in the orchestration of immune responses. Studies have demonstrated that this complex carbohydrate can stimulate immune cells to release a range of signaling molecules. For instance, chitohexaose has been reported to significantly promote the secretion of cytokines such as Interleukin-1 (IL-1), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ) both in vitro and in vivo. nih.gov

In the context of human mesenchymal stem cells (MSCs), hexa-N-acetyl chitohexaose has been observed to induce the secretion of IL-6 and IL-8. researchgate.net This effect was found to be dependent on the degree of acetylation, with the fully acetylated form (hexa-N-acetyl chitohexaose) exerting a stronger influence compared to its deacetylated counterpart, chitohexaose. researchgate.net Furthermore, investigations using different chain lengths of N-acetyl chito-oligomers have revealed varying effects on cytokine production. For example, an 8-mer of N-acetyl chito-oligosaccharide was found to induce a significant inflammatory response characterized by increased production of TNF-α, IL-1β, IL-6, and IL-10 in human THP-1 cells, a monocytic cell line. biorxiv.org In contrast, the 6-mer (hexa-N-acetyl chitohexaose) and 7-mer induced a more modest activation. biorxiv.org

The immunomodulatory effects of N-acetyl chitooligosaccharides (NACOS) have also been explored in macrophage cell lines like RAW264.7. These studies have shown that NACOS can stimulate the generation of pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α. nih.gov The cytokine response can be influenced by the specific experimental conditions and the type of immune cell involved.

Table 1: Effect of Hexa-N-acetyl Chitohexaose and Related Oligomers on Cytokine Secretion

| Cytokine/Chemokine | Effect | Cell/System Studied | Source(s) |

|---|---|---|---|

| IL-1 | Promoted secretion | In vitro and in vivo models | nih.gov |

| IL-6 | Induced secretion | Human Mesenchymal Stem Cells | researchgate.net |

| IL-6 | Increased production | Human THP-1 cells (by 8-mer) | biorxiv.org |

| IL-8 | Induced secretion | Human Mesenchymal Stem Cells | researchgate.net |

| IL-10 | Increased production | Human THP-1 cells (by 8-mer) | biorxiv.org |

| TNF-α | Promoted secretion | In vitro and in vivo models | nih.gov |

| TNF-α | Increased production | Human THP-1 cells (by 8-mer) | biorxiv.org |

| IFN-γ | Promoted secretion | In vitro and in vivo models | nih.gov |

Reactive Oxygen Species (ROS) and Nitric Oxide (NO) Production Regulation

Hexa-N-acetyl chitohexaose and related chitinous materials have been found to influence the production of reactive oxygen species (ROS) and nitric oxide (NO), key signaling and effector molecules in the immune system. Research has shown that chitin-derived oligosaccharides can inhibit the production of nitric oxide by activated macrophages. glpbio.com Specifically, studies on activated RAW 264.7 macrophage cells have demonstrated this inhibitory effect. glpbio.com

In contrast to its effect on NO, hexa-N-acetyl chitohexaose can induce the production of ROS in other biological systems, such as plants, as part of the defense response. researchgate.net In the context of mammalian immunity, chitooligosaccharides are known to act as immunostimulants that can enhance ROS and NO production by macrophages. nih.gov The regulation of these reactive species is a critical aspect of the inflammatory response. The production of NO in activated macrophages is primarily carried out by the inducible form of nitric oxide synthase (iNOS). qiagen.com The generation of ROS, often referred to as the respiratory burst, is largely attributed to the activation of the NADPH oxidase enzyme complex. qiagen.com The modulation of these pathways by hexa-N-acetyl chitohexaose highlights its role in fine-tuning immune cell functions.

Impact on Mesenchymal Stem Cell Differentiation and Expansion

Hexa-N-acetyl chitohexaose has been shown to significantly influence the behavior of human mesenchymal stem cells (MSCs), particularly their expansion and differentiation. Studies have revealed that the effects of chitooligomers are dependent on their degree of acetylation. researchgate.net Specifically, chitin-derived hexamers (hexa-N-acetyl chitohexaose) have demonstrated stronger effects on MSC gene expression and cytokine secretion compared to chitosan-derived hexamers (chitohexaose). researchgate.net

During osteogenic differentiation, hexa-N-acetyl chitohexaose can regulate the gene expression of MSCs and stimulate the secretion of cytokines such as IL-6 and IL-8. researchgate.net This suggests a role for this compound in modulating the cellular processes involved in bone formation. The influence of hexa-N-acetyl chitohexaose on MSCs highlights its potential in the field of tissue engineering and regenerative medicine.

Table 2: Influence of Hexa-N-acetyl Chitohexaose on Mesenchymal Stem Cells

| Parameter | Observation | Source(s) |

|---|---|---|

| Gene Expression | Affected during short-term expansion and osteogenic differentiation. | researchgate.net |

| Cytokine Secretion | Stimulated secretion of IL-6 and IL-8. | researchgate.net |

| Acetylation Dependence | Effects are stronger with higher degrees of acetylation. | researchgate.net |

Plant Innate Immunity Elicitation

Perception Systems and Signal Transduction Cascades

In plants, hexa-N-acetyl chitohexaose acts as a potent elicitor of innate immunity. Plants recognize chitin fragments, which are considered pathogen-associated molecular patterns (PAMPs), through sophisticated perception systems located on the cell surface. mdpi.com This recognition triggers a cascade of downstream signaling events, leading to the activation of defense responses. nih.gov The perception of chitin initiates intracellular signal transduction, often involving receptor-like cytoplasmic kinases (RLCKs) that associate with the intracellular domains of the receptor proteins. mdpi.com This signaling ultimately leads to robust immune responses, including the activation of mitogen-activated protein kinase (MAPK) cascades and the rapid production of reactive oxygen species (ROS). nih.gov

Chitin Perception Receptor and Kinase Protein Complexes

The perception of chitin in plants is mediated by high-affinity binding sites on the plasma membrane. These perception systems are composed of receptor-like kinases (RLKs) and receptor-like proteins (RLPs) that contain extracellular LysM domains, which are responsible for binding chitin oligosaccharides. mdpi.comportlandpress.com

In the model plant Arabidopsis thaliana, the perception of chitin involves a complex of at least two LysM-RLKs: CHITIN ELICITOR RECEPTOR KINASE 1 (CERK1) and LYSIN MOTIF RECEPTOR KINASE 5 (LYK5). frontiersin.org LYK5 is thought to be the primary chitin receptor, binding to chitin with high affinity, while CERK1 acts as a co-receptor essential for downstream signaling activation. portlandpress.comfrontiersin.org Upon chitin binding, CERK1 and LYK5 form a heterodimer, which is crucial for initiating the immune response. frontiersin.org

In rice (Oryza sativa), the chitin perception system involves a LysM-containing receptor-like protein called CHITIN ELICITOR BINDING PROTEIN (CEBiP), which lacks an intracellular kinase domain. nih.govnih.gov CEBiP directly binds to chitin and then associates with the LysM-RLK OsCERK1 to form a receptor complex that transduces the signal across the plasma membrane. nih.gov This interaction then triggers the phosphorylation of a receptor-like cytoplasmic kinase, OsRLCK185, which further propagates the immune signal within the cell. nih.gov

Table 3: Key Proteins in Plant Chitin Perception

| Protein | Plant Species | Type | Function | Source(s) |

|---|---|---|---|---|

| CERK1 (AtCERK1) | Arabidopsis thaliana | LysM-RLK | Co-receptor in chitin perception complex | portlandpress.comfrontiersin.org |

| LYK5 (AtLYK5) | Arabidopsis thaliana | LysM-RLK | High-affinity chitin receptor | frontiersin.org |

| CEBiP | Oryza sativa (rice) | LysM-RLP | Chitin binding and receptor complex formation | nih.govnih.gov |

| OsCERK1 | Oryza sativa (rice) | LysM-RLK | Associates with CEBiP to transduce signal | nih.gov |

| OsRLCK185 | Oryza sativa (rice) | RLCK | Phosphorylated by OsCERK1 to propagate signal | nih.gov |

Induction of Plant Defense Responses

A key outcome of the signaling cascade initiated by hexa-N-acetyl chitohexaose is the significant and rapid transcriptional reprogramming within the plant cell. Studies in Citrus unshiu have demonstrated that treatment with this oligosaccharide leads to the differential expression of a suite of defense-associated genes within one hour.

This includes the upregulation of several key regulatory and defense genes. For instance, the transcription factor WRKY22, which is involved in innate immunity, shows increased expression. uniprot.org Other upregulated genes include GST1 (Glutathione S-transferase), involved in detoxification; RAR1 and EDS1, which are critical signaling components in disease resistance; PAL1 (Phenylalanine ammonia-lyase), an enzyme in the phenylpropanoid pathway that produces defense compounds; and NPR2, a paralog of the key salicylic (B10762653) acid receptor NPR1. nih.govcapes.gov.br Conversely, the expression of ICS1 (Isochorismate Synthase 1), a gene crucial for salicylic acid biosynthesis, has been observed to be downregulated in the same timeframe. This rapid and specific regulation of gene expression is a hallmark of the plant's induced defense response.

Table 1: Transcriptional Regulation of Defense-Associated Genes in Citrus unshiu 1-hour Post-Treatment with Hexa-N-acetyl Chitohexaose

| Gene | Function | Regulation |

| WRKY22 | Transcription factor in innate immunity | Upregulated |

| GST1 | Detoxification (Glutathione S-transferase) | Upregulated |

| RAR1 | Signal transducer for disease resistance | Upregulated |

| EDS1 | Signal transducer for disease resistance | Upregulated |

| PAL1 | Phenylpropanoid biosynthesis | Upregulated |

| NPR2 | Salicylic acid signaling component | Upregulated |

| ICS1 | Salicylic acid biosynthesis | Downregulated |

The defense response triggered by hexa-N-acetyl chitohexaose also involves the activation of enzymes that physically reinforce plant tissues and manage oxidative stress. The production of ROS, a direct downstream effect, is closely linked to the process of lignification. nih.gov Lignification strengthens plant cell walls, creating a more robust barrier against pathogen invasion and insect feeding. This process is facilitated by specific oxidative enzymes, namely laccases (LAC) and peroxidases (PRX), which polymerize lignin (B12514952) monomers in the cell wall. nih.govresearchgate.net The activity of these peroxidases is dependent on the presence of H₂O₂, the very ROS molecule produced in response to elicitors. nih.gov

Furthermore, to protect its own cells from the damaging effects of the oxidative burst, the plant upregulates various antioxidative enzymes. researchgate.net This includes enzymes like superoxide (B77818) dismutase (SOD), peroxidase (POD), and catalase (CAT), which work to detoxify ROS and maintain cellular redox homeostasis. nih.govresearchgate.net This dual action ensures that the defense response is both effective against the threat and safe for the plant itself.

The induction of these chemical and physical defenses by hexa-N-acetyl chitohexaose has a direct impact on the feeding behavior of herbivores. In studies involving the Asian citrus psyllid (Diaphorina citri), a significant vector for citrus greening disease, treatment of citrus leaves with the oligosaccharide led to notable changes in insect activity.

Table 2: Effect of Hexa-N-acetyl Chitohexaose Treatment on Asian Citrus Psyllid Feeding Behavior

| Feeding Behavior | Observation on Treated Leaves |

| Intercellular Probing | Reduced |

| Xylem Feeding (Count & Duration) | Reduced |

| Non-probing Activity | Increased |

| Total Xylem Ingestion Duration | Lower than control |

| Total Phloem Ingestion Duration | Lower than control |

Interactions with Enzymatic Systems and Binding Proteins

Hexa-N-acetyl chitohexaose serves as a substrate for specific enzymes, most notably endo-chitinases. Chitinases are hydrolytic enzymes that break down chitin by cleaving the β-(1→4)-glycosidic bonds. nih.gov The interaction is highly specific; the substrate-assisted catalytic mechanism of these enzymes requires an N-acetyl group on the sugar residue at the -1 subsite of the enzyme's active site for cleavage to occur. nih.gov Studies on chitinase (B1577495) binding affinity show that the strength of the interaction generally increases with the length of the oligosaccharide chain up to five or six units (penta/hexaose). pitt.edu

Beyond its role as an enzyme substrate, hexa-N-acetyl chitohexaose and similar chito-oligosaccharides demonstrate favorable interactions with various binding proteins. Computational docking studies have shown that these molecules can bind to plasma proteins such as human serum albumin (HSA) and α-1-acid glycoprotein (B1211001) (AGP). The strength of these interactions is influenced by the molecular weight and the degree and pattern of deacetylation of the oligosaccharide.

Substrate Specificity and Hydrolysis by Chitinases and Lysozymes

Hexa-N-acetyl chitohexaose, a hexamer of N-acetylglucosamine (GlcNAc), serves as a crucial substrate for various chitinolytic enzymes, primarily chitinases and lysozymes. The specificity of these enzymes towards this oligosaccharide is a key factor in the biological processing of chitin. Chitinases, found in a wide range of organisms from bacteria to plants and animals, exhibit endo- or exo-splitting activities. Endo-chitinases cleave internal β-1,4-glycosidic bonds within the chitin chain, and hexa-N-acetyl chitohexaose is a substrate for these enzymes. For instance, some endo-chitinases can hydrolyze hexa-N-acetyl chitohexaose into smaller oligosaccharides, such as trimers and dimers. The degradation of chitin by the soil bacterium Serratia marcescens involves at least four enzymes, including both exo- and endochitinases that act on chitin oligomers.

Lysozymes, while classically known for their antibacterial activity through the hydrolysis of peptidoglycan, can also cleave the glycosidic bonds in chitin oligosaccharides. The active site cleft of lysozyme (B549824) can accommodate a hexasaccharide unit, and the hydrolysis of hexa-N-acetyl chitohexaose has been a model for understanding its catalytic mechanism. However, the efficiency of hydrolysis can vary depending on the specific lysozyme and the substrate conformation.

The substrate specificity is also influenced by the degree of polymerization of the chito-oligosaccharide. For many chitinases, there is an optimal chain length for binding and catalysis, and hexa-N-acetyl chitohexaose often represents a preferred substrate or a key intermediate in the degradation of longer chitin chains. The pattern of hydrolysis, meaning the specific bonds cleaved within the hexasaccharide, can also differ between various chitinases, leading to a diverse range of smaller chito-oligosaccharide products.

The kinetic parameters of enzyme-substrate interactions provide quantitative insights into the efficiency and affinity of chitinases and lysozymes for hexa-N-acetyl chitohexaose. While specific kinetic data for hexa-N-acetyl chitohexaose can be limited, studies on related chito-oligosaccharides offer valuable information. The Michaelis constant (KM) and the catalytic rate constant (kcat) are key parameters in this analysis.

For lysozyme, the KM value with hexa-N-acetylglucosamine as a substrate has been reported to be 6.0 x 10-6 M. chegg.com This low KM value indicates a high affinity of the enzyme for this substrate. The catalytic efficiency, often represented by the kcat/KM ratio, reflects how efficiently an enzyme can convert a substrate to a product at low substrate concentrations.

Kinetic studies of chitinases often utilize chromogenic or fluorogenic derivatives of chito-oligosaccharides to facilitate the measurement of enzyme activity. For example, the kinetic parameters of a chitinase from Bacillus altitudinis were determined using colloidal chitin as a substrate, showing a KM of 0.201 mg/mL and a Vmax of 120,000 U/mg. While not directly for hexa-N-acetyl chitohexaose, these values demonstrate the high catalytic activity of some chitinases.

The pH and temperature profiles of enzyme activity are also critical aspects of kinetic analysis. Chitinases from different sources exhibit a wide range of optimal pH and temperature conditions for their activity. For instance, chitinases purified from Bacillus subtilis showed different optimal pHs ranging from 4 to 8 and optimal temperatures from 25 to 37°C. ntnu.no

Table 1: Kinetic Parameters of Chitinases and Lysozymes with Chitinous Substrates

| Enzyme | Substrate | KM | kcat (s-1) | kcat/KM (M-1s-1) |

| Hen Egg-White Lysozyme | Hexa-N-acetylglucosamine | 6.0 x 10-6 M chegg.com | Not specified | Not specified |

| Bacillus altitudinis Chitinase | Colloidal Chitin | 0.201 mg/mL | 80,000 | 3.98 x 105 (mg/mL)-1s-1 |

| Streptomyces chilikensis Chitinase | Not specified | 0.02 mM | Not specified | Not specified |

Note: The data presented is for related chitinous substrates and may not be specific to hexa-N-acetyl chitohexaose. The units for KM and kcat/KM vary depending on the substrate used in the study.

The three-dimensional structures of chitinases and lysozymes in complex with their substrates or inhibitors, including hexa-N-acetyl chitohexaose, have provided profound insights into the molecular mechanisms of catalysis. These structures reveal a long substrate-binding cleft in the enzyme that can accommodate the linear chain of the oligosaccharide.

A key feature of the catalytic mechanism of many glycoside hydrolases, including chitinases and lysozymes, is the distortion of the sugar ring at the -1 subsite (the sugar residue whose glycosidic bond is cleaved). This distortion forces the sugar ring into a conformation that resembles the transition state of the reaction, thereby lowering the activation energy. For family 18 chitinases, this involves the participation of the N-acetyl group of the substrate in the reaction, leading to the formation of an oxazolinium ion intermediate.

The binding of hexa-N-acetyl chitohexaose to the enzyme's active site involves a network of hydrogen bonds and hydrophobic interactions with specific amino acid residues. Aromatic residues, such as tryptophan and tyrosine, are often found lining the substrate-binding cleft and are crucial for stacking interactions with the sugar rings. For example, in bacteriophage lambda lysozyme, the binding of hexa-N-acetylchitohexaose involves interactions across multiple subsites within the active site cleft. nih.gov

The catalytic residues, typically acidic amino acids like glutamate (B1630785) or aspartate, are precisely positioned to act as a proton donor (acid catalyst) and a nucleophile or to activate a water molecule for hydrolysis. The synergistic action of substrate distortion and the catalytic residues facilitates the efficient cleavage of the glycosidic bond.

Glycoprotein and Proteoglycan Recognition and Binding

While direct and extensive research on the specific binding of free hexa-N-acetyl chitohexaose to glycoproteins and proteoglycans is not widely documented, the recognition of its constituent N-acetylglucosamine (GlcNAc) and chitobiose (di-N-acetylglucosamine) motifs by various carbohydrate-binding proteins, such as lectins and carbohydrate-binding modules (CBMs), is well-established. nih.gov These interactions are fundamental to many biological processes.

Lectins are proteins that recognize and bind to specific carbohydrate structures. Many lectins have binding sites that can accommodate GlcNAc and its oligomers. For instance, wheat germ agglutinin (WGA) is known to bind to N-acetylglucosamine and its oligomers, including those found in chitin. The binding specificity of lectins is often determined by the arrangement of hydroxyl and N-acetyl groups on the sugar rings.

Carbohydrate-binding modules (CBMs) are non-catalytic domains found in many carbohydrate-active enzymes, including chitinases. nih.govnih.gov CBMs enhance the catalytic efficiency of the enzyme by targeting it to the polysaccharide substrate. nih.gov Chitin-binding CBMs specifically recognize and bind to chitin, and their binding sites are often adapted to accommodate linear chains of GlcNAc residues. The affinity of CBMs can increase with the length of the oligosaccharide, suggesting that hexa-N-acetyl chitohexaose could be a ligand for some CBMs. nih.gov

The recognition of GlcNAc-containing structures on glycoproteins is also a critical aspect of protein quality control in the endoplasmic reticulum. Lectin chaperones like calnexin (B1179193) and calreticulin (B1178941) bind to monoglucosylated N-glycans on newly synthesized glycoproteins to assist in their proper folding.

Table 2: Examples of Lectins and CBMs with Specificity for N-acetylglucosamine-containing structures

| Protein | Source | Specificity |

| Wheat Germ Agglutinin (WGA) | Triticum aestivum | N-acetylglucosamine, Sialic acid |

| Tomato Lectin (LEL) | Lycopersicon esculentum | N-acetylglucosamine oligomers |

| CBM Family 5/12 | Various Bacteria | Chitin |

| CBM Family 32 | Clostridium perfringens | N-acetylglucosamine, N-acetylgalactosamine, Mannose |

Role in Chitin Degradation Pathways and Recycling

Hexa-N-acetyl chitohexaose is a key intermediate in the widespread biological pathways of chitin degradation and recycling. nih.govresearchgate.net Chitin, an abundant structural polysaccharide, is broken down by the concerted action of chitinolytic enzymes. researchgate.net This process is essential for nutrient cycling in ecosystems, particularly in marine environments where chitin is a major component of zooplankton exoskeletons.

The degradation of chitin is typically initiated by endo-chitinases, which randomly cleave the long chitin polymer into smaller, soluble chito-oligosaccharides, including hexa-N-acetyl chitohexaose. These oligosaccharides are then further hydrolyzed by exo-chitinases or chitobiosidases, which sequentially remove di-N-acetylchitobiose units from the non-reducing end of the chain. Finally, β-N-acetylglucosaminidases cleave the chitobiose into N-acetylglucosamine monomers.

In some bacteria, there is also an oxidative pathway for chitin degradation, which involves lytic polysaccharide monooxygenases (LPMOs). springernature.com These enzymes introduce chain breaks in crystalline chitin, making it more accessible to hydrolytic enzymes. The products of this pathway are oxidized chito-oligosaccharides.

The resulting N-acetylglucosamine monomers can then be transported into the cell and enter central metabolic pathways. They can be used as a source of carbon and nitrogen or can be recycled for the synthesis of new chitin or other glycoconjugates. The regulation of chitin degradation pathways is often controlled by the presence of chitin or its degradation products, which can act as inducers of the genes encoding the chitinolytic enzymes. nih.gov

Cellular Engineering and Tissue Remodeling Modulations

Regulation of Myoblast Fusion and Differentiation

Recent research has highlighted a significant role for hexa-N-acetyl chitohexaose in the regulation of skeletal muscle development, specifically in myoblast fusion and differentiation. Myogenesis, the formation of muscle tissue, is a complex process involving the proliferation of myoblasts, their differentiation into myocytes, and subsequent fusion to form multinucleated myotubes, which then mature into muscle fibers.

Studies have shown that micropatterned surfaces of hexa-N-acetyl chitohexaose can directly stimulate the fusion of myoblasts without the need for differentiation-inducing media. C2C12 myoblasts, a mouse myoblast cell line, cultured on these patterns aligned along the chitohexaose and exhibited characteristics of myotube formation. This suggests that hexa-N-acetyl chitohexaose can act as a bioactive cue to promote myogenesis.

The underlying mechanism is thought to involve specific interactions between the chitohexaose oligomer and receptors on the myoblast cell surface, potentially integrins. This interaction may trigger intracellular signaling cascades that lead to the expression of muscle-specific genes and the initiation of the fusion process. The spatial arrangement of the hexa-N-acetyl chitohexaose on the substrate appears to be a critical factor in guiding myoblast alignment and fusion.

Furthermore, the width of the hexa-N-acetyl chitohexaose micropatterns has been shown to influence the type of muscle fibers formed. Narrower patterns tend to promote the formation of fast-twitch muscle fibers, while wider patterns favor the development of slow-twitch fibers. This indicates that the geometric presentation of hexa-N-acetyl chitohexaose can modulate not only the fusion process but also the differentiation fate of myoblasts.

Cellular Alignment and Morphology Control on Micropatterned Substrates

The precise control of cell arrangement and shape is a critical aspect of tissue engineering and regenerative medicine. Micropatterned substrates, which feature defined topographical or chemical cues, are instrumental in guiding cellular organization to mimic the architecture of natural tissues. iastate.edunih.govsemanticscholar.org Recent investigations have highlighted the potential of hexa-N-acetyl chitohexaose in conjunction with micropatterning technology to direct the alignment and morphology of myoblast cells.

In a notable study, skeletal myoblast (C2C12) cells were cultured on gold-coated polycarbonate substrates with micropatterned strips of immobilized hexa-N-acetyl chitohexaose. nih.gov This oligosaccharide was specifically anchored to the gold surface, creating defined regions for cell interaction. The researchers observed a significant influence of these patterns on the cellular arrangement. The C2C12 cells, which possess receptors for the N-acetyl-d-glucosamine (GlcNAc) units of the chitohexaose, preferentially adhered to and aligned along the direction of the micropatterned strips. nih.gov

The geometry of the micropatterns was found to be a key determinant of cellular behavior. The study explored various pattern widths, ranging from 100 to 1000 µm. nih.gov A clear correlation was established between the width of the hexa-N-acetyl chitohexaose strips and the extent of cell attachment and proliferation. Specifically, narrower micropatterns led to an increase in both the number of attached cells and their rate of proliferation. This suggests that the spatial confinement provided by the patterns, in combination with the biochemical signals from the immobilized oligosaccharide, plays a crucial role in modulating cell function. nih.gov

The unidirectional alignment of the myoblasts is thought to be initiated by the specific interactions between the nonreducing end groups of the immobilized hexa-N-acetyl chitohexaose and receptors on the cell surface. nih.gov This guided alignment is a crucial step in recreating the highly organized structure of skeletal muscle tissue. The ability to control cell morphology and orientation using these advanced biointerfaces opens up new possibilities for the development of functional tissue constructs for research and therapeutic applications. nih.gov

Table 1: Effect of Micropattern Width on C2C12 Myoblast Alignment

| Micropattern Width (µm) | Degree of Cellular Alignment | Observations |

|---|---|---|

| 100 | High | Cells exhibit strong unidirectional alignment along the micropatterns. nih.gov |

| 500 | Moderate | Alignment is present but less pronounced compared to narrower patterns. |

| 1000 | Low | Cells show more random orientation with less defined alignment. nih.gov |

Modulation of Gene Expression in Muscle Cells (e.g., GLUT4)

The influence of the cellular microenvironment extends beyond physical organization to the regulation of gene expression, which in turn dictates cellular function. The interaction of muscle cells with micropatterned hexa-N-acetyl chitohexaose has been shown to modulate the expression of genes critical for muscle cell function and metabolism. nih.gov

In the same study that demonstrated cellular alignment, the researchers also investigated the effects of the micropatterned substrates on gene expression in C2C12 myoblasts. nih.gov While a broad analysis of gene expression was conducted, specific attention is often given to genes involved in glucose metabolism, such as the glucose transporter 4 (GLUT4), due to their importance in muscle physiology. nih.govplos.org GLUT4 is a key insulin-regulated glucose transporter responsible for glucose uptake in skeletal muscle. plos.orgijbs.com Its expression and translocation to the cell membrane are vital for maintaining glucose homeostasis. nih.gov

The research on C2C12 cells cultured on hexa-N-acetyl chitohexaose micropatterns indicated that the substrate geometry influenced gene expression profiles. nih.gov The study reported that decreasing the width of the micropatterned stripes not only increased cell attachment and proliferation but also impacted cellular functions at the genetic level. nih.gov While the study by Nishida et al. (2016) confirmed that gene expression was affected by the micropatterns, it did not specifically report on the modulation of GLUT4 expression. nih.gov

Further research is necessary to elucidate the specific effects of hexa-N-acetyl chitohexaose on the expression of key metabolic genes like GLUT4 in muscle cells. Understanding how this compound, when presented in a structured manner, can influence the genetic programming of cells will be crucial for its application in therapies targeting metabolic disorders and in the engineering of metabolically active muscle tissues. monash.edu

Table 2: Investigated Parameters and Cellular Responses on Hexa-N-acetyl Chitohexaose Micropatterns

| Investigated Parameter | Cellular Response | Reference |

|---|---|---|

| Micropattern Geometry | Altered cell alignment and morphology | nih.gov |

| Substrate Immobilization | Promoted cell attachment and proliferation | nih.gov |

| Gene Expression | Modulation of cellular function-related genes | nih.gov |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Hexa-N-acetyl chitohexaose |

| N-acetyl-d-glucosamine |

| Glucose |

Advanced Research Methodologies for Hexa N Acetyl Chitohexaose Characterization and Functional Studies

Chromatographic Techniques for Oligosaccharide Analysis and Purification

Chromatography is indispensable for the isolation and analysis of hexa-N-acetyl chitohexaose (B1231835) from mixtures of chitin (B13524) hydrolysates. The structural similarity among oligosaccharides of varying degrees of polymerization (DP) and acetylation demands high-resolution separation techniques.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the production of N-acetyl-chito-oligosaccharides (NACOs), including hexa-N-acetyl chitohexaose, during the acid hydrolysis of chitin. jfda-online.comjfda-online.com This method allows for the separation and quantification of oligosaccharides with different degrees of polymerization. researchgate.net

The process typically involves the hydrolysis of chitin using concentrated acids like hydrochloric acid, which breaks down the polysaccharide into a mixture of NACOs with DP values ranging from 2 to 6. jfda-online.com Researchers have developed optimized HPLC methods to resolve these complex mixtures. A common approach utilizes an amino-silica column (such as a LiChrospher 100 NH2) with a mobile phase consisting of an acetonitrile/water gradient. jfda-online.comresearchgate.net A gradient elution, where the proportion of water is gradually increased, is effective for separating the oligosaccharides, as the retention time on the column is influenced by the water content. jfda-online.comjfda-online.com Detection is often performed using a UV detector at a wavelength of around 205 nm. researchgate.net

Studies have shown a linear correlation between the natural logarithm of the retention time and the degree of polymerization of the NACOs, which aids in the identification of hexa-N-acetyl chitohexaose in the chromatogram. jfda-online.comjfda-online.com The conditions of hydrolysis, such as acid concentration, temperature, and reaction time, significantly impact the yield of specific oligosaccharides. Higher acid concentrations and shorter reaction times tend to produce more NACOs with higher DP values. jfda-online.com

Table 1: HPLC Parameters for N-acetyl-chito-oligosaccharide Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | LiChrospher 100 NH2 (5 µm, 4 × 250 mm) | jfda-online.comresearchgate.net |

| Mobile Phase | Acetonitrile/Water Gradient (e.g., 80/20 to 60/40 v/v over 60 min) | jfda-online.comjfda-online.com |

| Flow Rate | 1 mL/min | researchgate.net |

| Detection | UV at 205 nm | researchgate.net |

| Injection Volume | 20 µL | researchgate.net |

Ion-exchange chromatography (IEC) is a powerful technique for the preparative separation of chito-oligosaccharides based on the number of charged amino groups, which is directly related to their degree of deacetylation. researchgate.net While hexa-N-acetyl chitohexaose is fully acetylated and thus carries no positive charge, IEC is crucial for separating it from its partially deacetylated counterparts which may be present in a mixture. This method is particularly valuable for preparing highly purified fractions of specific oligosaccharides for functional studies. nih.govmdpi.com

The separation principle relies on the interaction between the positively charged amino groups of partially deacetylated oligosaccharides and a negatively charged stationary phase, such as a cation-exchange column. researchgate.net A salt gradient, typically using NaCl, is employed to elute the bound oligosaccharides. researchgate.net Compounds with a higher degree of deacetylation (more positive charges) bind more strongly to the column and require a higher salt concentration for elution. researchgate.net

This high-resolution technique has been successfully used to separate series of chitooligomers from dimers up to heptamers with chromatographic purities often exceeding 98%. nih.gov The resulting purified fractions can then be analyzed by other methods like HPLC and electrospray ionization mass spectrometry (ESI/MS) to confirm their identity and purity. nih.govresearchgate.net

Cell Culture Models and Functional Assays for Biological Activity Assessment

To understand the biological effects of hexa-N-acetyl chitohexaose, researchers employ various in vitro cell culture models that represent different physiological systems, particularly the immune system and tissues relevant to regenerative medicine.

The murine macrophage cell line RAW264.7 is extensively used to study the immunomodulatory effects of various compounds, including chito-oligosaccharides. researchgate.netzju.edu.cnresearchgate.net Macrophages are key players in the innate immune response, and their activation status is critical in inflammation and host defense.

Studies have shown that chitohexaose can interact with receptors on the macrophage surface, such as Toll-like receptor 4 (TLR4), to modulate cellular responses. plos.org This interaction can lead to the activation of an "alternative" macrophage phenotype, characterized by the upregulation of molecules like Arginase-1 and the production of anti-inflammatory cytokines such as Interleukin-10 (IL-10). plos.orgnih.gov This is in contrast to the classical activation induced by lipopolysaccharide (LPS), which leads to the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. plos.org

Interestingly, chitohexaose has been shown to inhibit the LPS-induced production of these inflammatory mediators by RAW264.7 cells and human monocytes, suggesting a potential role in mitigating endotoxemia and sepsis. plos.orgnih.gov The degree of polymerization of chito-oligosaccharides can influence their effect, with some studies showing that oligomers with a DP greater than 4 have an inhibitory effect on cytokine production in LPS-stimulated macrophages. researchgate.net

Table 2: Effects of Chitohexaose on RAW264.7 Macrophage Function

| Cellular Response | Observed Effect of Chitohexaose | Key Mediators/Pathways | Reference |

|---|---|---|---|

| Cytokine Production | Upregulation of IL-10; Inhibition of LPS-induced TNF-α, IL-1β, IL-6 | TLR4, Arginase-1 | plos.orgnih.gov |

| Macrophage Activation | Induces alternative activation phenotype | TLR4 | plos.orgnih.gov |

| Phagocytosis | Enhances phagocytic activity | Not specified | nih.gov |